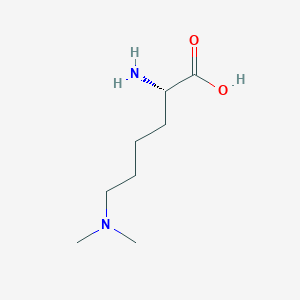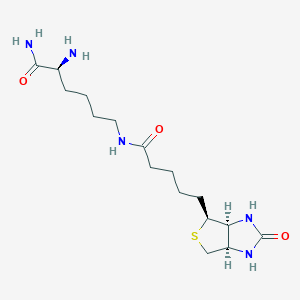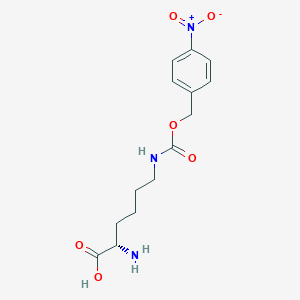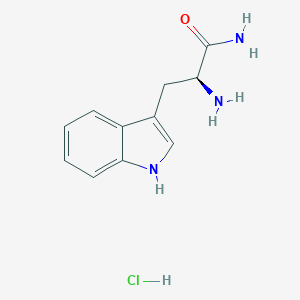
(2S,4R)-methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride
描述
(2S,4R)-methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride is a chemical compound known for its significant role in various scientific and industrial applications. It is a derivative of proline, an amino acid, and is often used in the synthesis of pharmaceuticals and other organic compounds. This compound is characterized by its specific stereochemistry, which is crucial for its biological activity and chemical reactivity.
作用机制
Target of Action
H-Hyp-OMe.HCl is primarily used as a linker in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) . The primary targets of this compound are therefore the molecules to which it is linked in these constructs.
Mode of Action
As a linker, H-Hyp-OMeInstead, it serves as a bridge between two other molecules . In the context of ADCs, one end of the linker is attached to an antibody that recognizes a specific target on cancer cells, while the other end is attached to a cytotoxic drug . For PROTACs, the linker connects a ligand for an E3 ubiquitin ligase with a ligand for the target protein .
Biochemical Pathways
The biochemical pathways affected by H-Hyp-OMe.HCl are determined by the molecules it is linked to. In ADCs, the antibody guides the cytotoxic drug to cancer cells, leading to their death . In PROTACs, the compound induces the degradation of target proteins via the ubiquitin-proteasome system .
Result of Action
The result of H-Hyp-OMe.HCl’s action is the delivery of a cytotoxic drug to cancer cells in the case of ADCs, or the degradation of a target protein in the case of PROTACs . This can lead to the death of cancer cells or the modulation of cellular processes, respectively .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride typically involves the esterification of 4-hydroxy-L-proline. One common method includes the following steps:
Starting Material: 4-hydroxy-L-proline.
Esterification: The hydroxyl group of 4-hydroxy-L-proline is esterified using methanol in the presence of an acid catalyst such as hydrochloric acid.
Purification: The resulting ester is purified through crystallization or other purification techniques to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using similar principles but with optimized conditions for higher yield and purity. This often involves continuous flow reactors and automated purification systems to ensure consistency and efficiency.
化学反应分析
Types of Reactions
(2S,4R)-methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 4-oxopyrrolidine derivatives, while reduction can produce 4-hydroxypyrrolidine alcohols.
科学研究应用
Chemistry
In chemistry, (2S,4R)-methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride is used as a building block for the synthesis of more complex molecules. Its stereochemistry makes it valuable for creating chiral centers in organic synthesis.
Biology
In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. Its proline derivative structure is particularly useful in the study of collagen and other proline-rich proteins.
Medicine
Medically, this compound is investigated for its potential in drug development, particularly in the synthesis of proline-based pharmaceuticals that can modulate biological pathways.
Industry
Industrially, this compound is used in the production of various chemicals and materials, including polymers and resins, due to its reactivity and stability.
相似化合物的比较
Similar Compounds
(2S,4R)-4-hydroxyproline: A direct precursor with similar biological activity.
(2S,4R)-4-hydroxyproline methyl ester: Similar structure but without the hydrochloride salt.
(2S,4R)-4-hydroxyproline ethyl ester: An ethyl ester variant with slightly different reactivity.
Uniqueness
(2S,4R)-methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride is unique due to its specific stereochemistry and the presence of both ester and hydrochloride functionalities. This combination makes it particularly versatile in synthetic chemistry and biological applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its preparation, reactions, applications, and unique characteristics
属性
IUPAC Name |
methyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3.ClH/c1-10-6(9)5-2-4(8)3-7-5;/h4-5,7-8H,2-3H2,1H3;1H/t4-,5+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLGSHNXEUZOKHH-JBUOLDKXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@H](CN1)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50932327 | |
| Record name | Methyl 4-hydroxyprolinatato--hydrogen chlorido (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50932327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40216-83-9, 144527-44-6 | |
| Record name | 4-Hydroxy-L-proline methyl ester hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40216-83-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-hydroxyprolinatato--hydrogen chlorido (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50932327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-Proline, 4-hydroxy-, methyl ester, hydrochloride (1:1), (4R) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.931 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



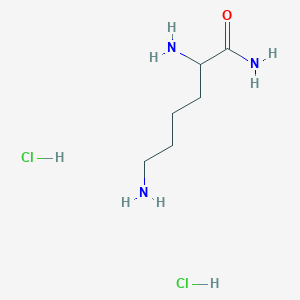

![[(5S)-5-amino-5-carboxypentyl]-trimethylazanium;chloride](/img/structure/B555282.png)
